

Application Notes and Protocols: Visible-Light Promoted Reactions with Tris(trimethylsilyl)silane

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Compound of Interest

Compound Name: *Tris(trimethylsilyl)methane*

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Tris(trimethylsilyl)silane, often abbreviated as TTMSS or $(\text{TMS})_3\text{SiH}$, has emerged as a versatile and less toxic alternative to traditional tin hydrides in radical-mediated reactions. Its application has been significantly expanded by the advent of visible-light photoredox catalysis. This technology allows for the generation of silyl radicals under mild conditions, which can then participate in a variety of useful chemical transformations. These reactions are characterized by their high functional group tolerance, operational simplicity, and amenability to late-stage functionalization, making them highly valuable in the field of drug discovery and development.

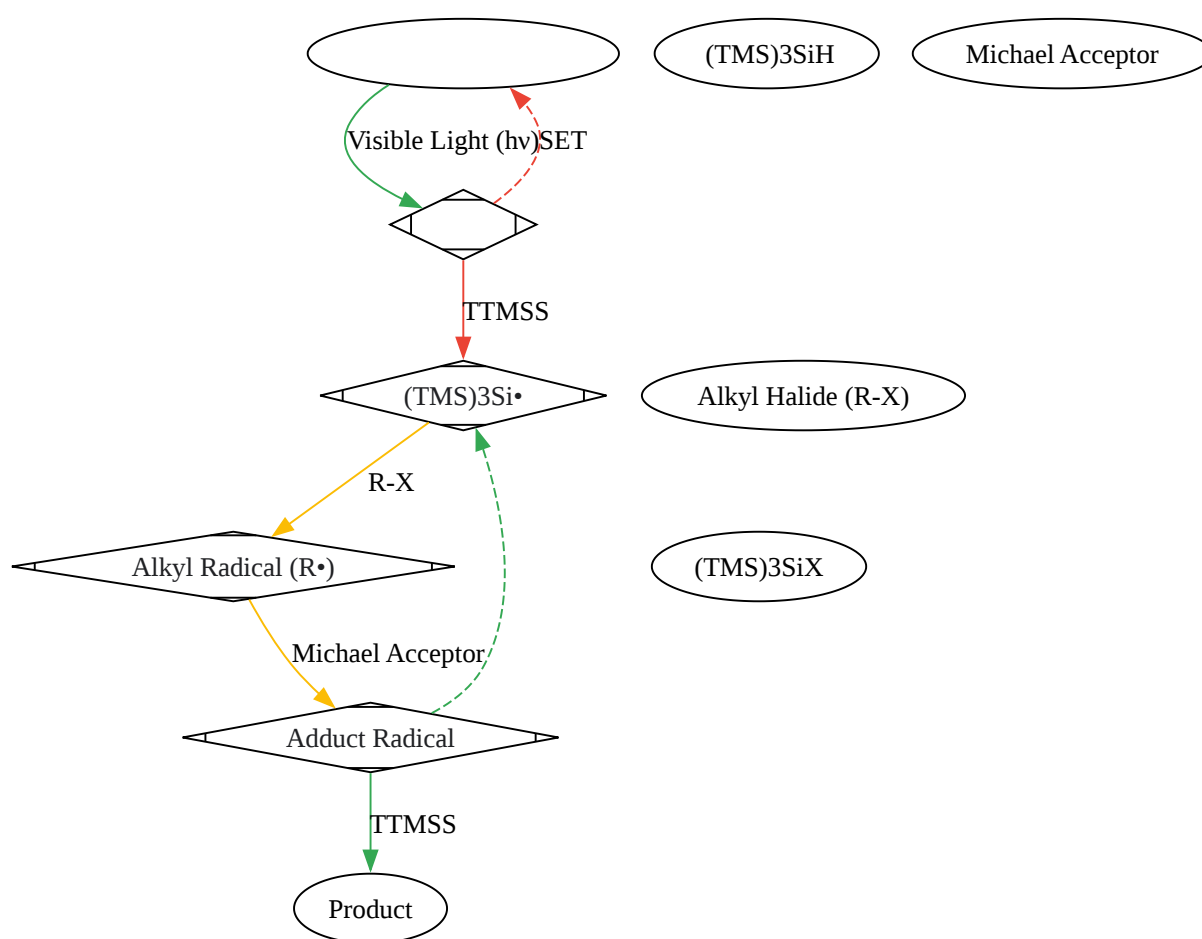
This document provides detailed application notes and experimental protocols for key reactions utilizing TTMSS under visible-light promotion.

Photoredox-Mediated Giese-Type Reaction: Conjugate Addition of Unactivated Alkyl Halides

The Giese reaction is a powerful tool for the formation of carbon-carbon bonds through the addition of a carbon-centered radical to an electron-deficient alkene. Visible-light photoredox catalysis, in conjunction with TTMSS, enables the use of unactivated alkyl bromides and iodides as radical precursors under exceptionally mild conditions.

Reaction Principle

The reaction is typically initiated by a photocatalyst that, upon excitation by visible light, generates a silyl radical from TTMSS. This silyl radical then abstracts a halogen atom from an alkyl halide to produce an alkyl radical. The alkyl radical subsequently adds to a Michael acceptor, and the resulting radical is quenched by TTMSS to afford the desired product and regenerate the silyl radical, thus propagating the chain.



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Quantitative Data Summary

The following table summarizes the yields for the conjugate addition of various alkyl bromides to different Michael acceptors.[\[1\]](#)[\[2\]](#)

Entry	Alkyl Bromide	Michael Acceptor	Product	Yield (%)
1	1-bromoadamantane	N-phenylacrylamide	N-phenyl-3-(adamantan-1-yl)propanamide	85
2	1-bromocyclohexane	N,N-dimethylacrylamide	3-(cyclohexyl)-N,N-dimethylpropanamide	78
3	1-bromo-4-tert-butylcyclohexane	Ethyl acrylate	Ethyl 3-(4-tert-butylcyclohexyl)propanoate	72
4	1-bromopentane	Acrylonitrile	2-pentylsuccinonitrile	65
5	Isopropyl bromoacetate	N-benzylmaleimide	3-(1-ethoxy-1-oxopropan-2-yl)-1-benzylpyrrolidine-2,5-dione	91

Detailed Experimental Protocol

This protocol is adapted from the work of Balsells et al. for the reaction of a phenylacrylamide derivative with a 4-bromopiperidine derivative.[\[1\]](#)

Materials:

- N-phenylacrylamide (1.0 equiv)

- 4-Bromopiperidine derivative (1.5 equiv)
- Tris(trimethylsilyl)silane (TTMSS) (0.78 equiv)
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%)
- Na₂CO₃ (1.0 equiv)
- Anhydrous acetonitrile (MeCN) as solvent

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add N-phenylacrylamide, the 4-bromopiperidine derivative, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, and Na₂CO₃.
- Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous acetonitrile, followed by Tris(trimethylsilyl)silane via syringe.
- Stir the reaction mixture at room temperature, irradiating with a blue LED lamp (approximately 450 nm).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.

Intramolecular Reductive Cyclization for Heterocycle Synthesis

Visible-light-promoted intramolecular reductive cyclization using TTMSS is a powerful strategy for the synthesis of nitrogen-containing heterocycles such as indoles and oxindoles.^{[3][4]} This metal-free approach offers a straightforward route to complex molecular scaffolds from readily available starting materials.^[3]

Reaction Principle

In this transformation, a silyl radical, generated from TTMSS upon visible light irradiation, initiates a radical cyclization cascade. The silyl radical abstracts a halogen atom from the substrate, generating an aryl or vinyl radical. This radical then undergoes intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclic radical is subsequently quenched by TTMSS to yield the final product and regenerate the silyl radical.

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Quantitative Data Summary

The following table presents the yields for the synthesis of various indoline and 2,3-dihydrobenzofuran derivatives via intramolecular reductive cyclization.[5]

Entry	Substrate	Product	Time (h)	Yield (%)
1	N-allyl-N-(2-iodophenyl)acetamide	1-acetyl-3-methylindoline	24	82
2	N-allyl-N-(2-bromophenyl)acetamide	1-acetyl-3-methylindoline	24	65
3	N-allyl-N-(2-iodophenyl)benzamide	1-benzoyl-3-methylindoline	24	89
4	2-(allyloxy)-1-iodobenzene	3-methyl-2,3-dihydrobenzofuran	12	75
5	N-(but-3-en-1-yl)-N-(2-iodophenyl)acetamide	1-acetyl-3-ethylindoline	24	78

Detailed Experimental Protocol

This protocol is based on the synthesis of indolines and 2,3-dihydrobenzofurans as reported by da Silva and coworkers.[5]

Materials:

- Substituted N-allyl-N-2-haloaniline or 2-(allyloxy)-1-halobenzene (1.0 equiv)
- Tris(trimethylsilyl)silane (TTMSS) (2.0 equiv)
- Acetonitrile (MeCN) as solvent
- Ethanol (5.0 equiv)

Procedure:

- In a sealed tube, dissolve the substrate (0.1 mmol, 1.0 equiv) in acetonitrile (1.0 mL).
- Add ethanol (5.0 equiv) and Tris(trimethylsilyl)silane (2.0 equiv) to the solution.
- Seal the tube and place it at a distance of approximately 5 cm from a 15 W compact fluorescent lamp (household bulb).
- Irradiate the reaction mixture at room temperature with stirring for the time indicated in the table.
- After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure cyclized product.

Metallaphotoredox Cross-Electrophile Coupling

A novel strategy for cross-electrophile coupling has been developed by merging photoredox and transition metal catalysis.[6] This method utilizes TTMSS to activate alkyl bromides for coupling with aryl or heteroaryl bromides, facilitated by a nickel catalyst.

Reaction Principle

The proposed mechanism involves a dual catalytic cycle. In the photoredox cycle, an excited photocatalyst facilitates the generation of a silyl radical from TTMSS. This silyl radical then abstracts a bromine atom from the alkyl bromide to form an alkyl radical. In the nickel catalytic cycle, Ni(0) undergoes oxidative addition to the aryl bromide to form a Ni(II)-aryl complex. This complex then couples with the alkyl radical to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the C(sp²)-C(sp³) coupled product and regenerate the Ni(I) species.

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Quantitative Data Summary

The following table highlights the scope of the silyl-mediated cross-coupling of alkyl bromides with aryl bromides.[6]

Entry	Alkyl Bromide	Aryl Bromide	Product	Yield (%)
1	Cyclohexyl bromide	4-bromobenzonitrile	4-cyclohexylbenzonitrile	80
2	1-bromoadamantane	4'-bromoacetophenone	1-(4-(adamantan-1-yl)phenyl)ethan-1-one	85
3	1-bromopentane	Methyl 4-bromobenzoate	Methyl 4-pentylbenzoate	75
4	Cyclopentyl bromide	2-bromopyridine	2-cyclopentylpyridine	68
5	sec-butyl bromide	3-bromobenzotrifluoride	1-(sec-butyl)-3-(trifluoromethyl)benzene	72

Detailed Experimental Protocol

This protocol is adapted from the work of MacMillan and coworkers.^[6]

Materials:

- Aryl bromide (1.0 equiv)
- Alkyl bromide (2.0 equiv)
- Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)
- Ir(ppy)₃ (photocatalyst, 1 mol%)
- NiCl₂·glyme (nickel catalyst, 5 mol%)
- 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, ligand, 5 mol%)
- Lithium hydroxide (LiOH) (2.0 equiv)
- Anhydrous 1,2-dimethoxyethane (DME) as solvent

Procedure:

- In a glovebox, to an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy.
- Add DME (1.0 mL) and stir for 15 minutes.
- To this solution, add the aryl bromide, Ir(ppy)₃, and LiOH.
- Add the alkyl bromide and TTMSS.
- Seal the vial with a Teflon-lined cap and remove it from the glovebox.
- Place the vial in a cooling block and irradiate with a 34 W blue LED lamp while stirring.
- After 24 hours, quench the reaction with saturated aqueous ammonium chloride.

- Extract the mixture with diethyl ether (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography to obtain the cross-coupled product.

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